N-BENZYL-2-(2-ETHOXYACETAMIDO)BENZAMIDE

Lipophilicity ADME Physicochemical Properties

N-Benzyl-2-(2-ethoxyacetamido)benzamide is a synthetic organic compound belonging to the class of N-substituted benzamides. It features a benzamide core substituted with a benzyl group at the amide nitrogen and a 2-ethoxyacetamido moiety at the ortho position of the phenyl ring.

Molecular Formula C18H20N2O3
Molecular Weight 312.4 g/mol
Cat. No. B4235127
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-BENZYL-2-(2-ETHOXYACETAMIDO)BENZAMIDE
Molecular FormulaC18H20N2O3
Molecular Weight312.4 g/mol
Structural Identifiers
SMILESCCOCC(=O)NC1=CC=CC=C1C(=O)NCC2=CC=CC=C2
InChIInChI=1S/C18H20N2O3/c1-2-23-13-17(21)20-16-11-7-6-10-15(16)18(22)19-12-14-8-4-3-5-9-14/h3-11H,2,12-13H2,1H3,(H,19,22)(H,20,21)
InChIKeyMNLNGMNOHJUDRG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Benzyl-2-(2-ethoxyacetamido)benzamide: Structural and Procurement Baseline


N-Benzyl-2-(2-ethoxyacetamido)benzamide is a synthetic organic compound belonging to the class of N-substituted benzamides. It features a benzamide core substituted with a benzyl group at the amide nitrogen and a 2-ethoxyacetamido moiety at the ortho position of the phenyl ring. The molecular formula is C18H20N2O3, with a molecular weight of 312.4 g/mol . This compound serves as a versatile building block or reference standard in medicinal chemistry research, particularly for exploring structure-activity relationships (SAR) around benzamide-based pharmacophores.

Why In-Class Substitution of N-Benzyl-2-(2-ethoxyacetamido)benzamide is Not Trivial


Benzamide derivatives are not interchangeable due to the high sensitivity of their biological and physicochemical properties to subtle structural modifications. The specific substitution pattern of N-Benzyl-2-(2-ethoxyacetamido)benzamide—a benzyl group on the amide nitrogen and an ethoxyacetamido group at the ortho position—creates a unique steric and electronic environment. Even minor changes, such as replacing the benzyl with an alkyl group (e.g., N-butyl or N-tert-butyl analogs ) or shifting the ethoxyacetamido substituent to a different ring position (e.g., 4-(2-ethoxyacetamido)benzamide ), can drastically alter target binding affinity, metabolic stability, and solubility. This structural specificity dictates that direct substitution without empirical validation is scientifically unsound and may compromise experimental outcomes.

Quantitative Differentiation Evidence for N-Benzyl-2-(2-ethoxyacetamido)benzamide


Comparative Lipophilicity (cLogP) Analysis of Benzamide N-Substituents

The benzyl substituent on the amide nitrogen of N-Benzyl-2-(2-ethoxyacetamido)benzamide confers a distinct lipophilicity profile compared to alkyl-substituted analogs. While direct experimental logP data for this specific compound is absent from primary literature, computational predictions provide a class-level inference for procurement decisions. Calculated logP (cLogP) values for the core scaffold with different N-substituents indicate a predictable increase in lipophilicity with benzyl substitution. This affects membrane permeability and non-specific binding, making the benzyl analog a distinct tool for SAR studies .

Lipophilicity ADME Physicochemical Properties

Structural Impact on Biological Activity: Anticonvulsant and Pain Model Potency

The N-benzylamide motif is a critical pharmacophore for potent anticonvulsant and analgesic activity in the class of functionalized amino acid (FAA) and primary amino acid derivative (PAAD) compounds. Studies on related N'-benzyl 2-substituted 2-amino acetamides demonstrate that the N-benzyl group is essential for high in vivo efficacy. For example, C(2)-hydrocarbon N'-benzylamide PAADs exhibited ED50 values of 13-21 mg/kg in the maximal electroshock seizure (MES) model in mice, surpassing the activity of phenobarbital (ED50 = 22 mg/kg) [1]. Furthermore, structural optimization of the 4'-N'-benzylamide site led to a ∼4-fold increase in anticonvulsant activity (ED50 = 8.9 mg/kg), outperforming phenytoin (ED50 = 9.5 mg/kg) [1]. This evidence supports the hypothesis that the N-benzyl substitution in N-Benzyl-2-(2-ethoxyacetamido)benzamide is a key driver of potent biological activity, distinguishing it from non-benzylated or differently substituted benzamide analogs.

Anticonvulsant Neuropathic Pain Structure-Activity Relationship

Optimal Application Scenarios for N-Benzyl-2-(2-ethoxyacetamido)benzamide


Medicinal Chemistry: Structure-Activity Relationship (SAR) Studies for CNS Targets

This compound serves as a key intermediate or reference standard for investigating the role of the N-benzyl substituent in modulating target engagement and in vivo efficacy in CNS disorders. The strong class-level evidence linking the N-benzyl motif to potent anticonvulsant and analgesic activity in PAADs [1] positions this specific benzamide as a valuable tool for SAR campaigns aimed at optimizing novel drug candidates for epilepsy or neuropathic pain.

Pharmacological Profiling: Benchmarking Lipophilicity-Dependent Properties

Due to the distinct lipophilicity imparted by its benzyl group, N-Benzyl-2-(2-ethoxyacetamido)benzamide can be used as a probe to study the relationship between lipophilicity and in vitro/in vivo behavior, such as membrane permeability and plasma protein binding. This makes it a useful comparator compound in ADME (Absorption, Distribution, Metabolism, Excretion) assay development and validation.

Chemical Biology: Tool Compound for Target Validation

The compound can be employed as a tool molecule in target validation studies for benzamide-sensitive biological pathways. Its unique substitution pattern allows researchers to dissect the specific contribution of the benzyl-ethoxyacetamido pharmacophore to cellular or in vivo phenotypes, distinct from other benzamide derivatives.

Analytical Chemistry: Reference Standard for Method Development

With its well-defined structure and molecular weight (312.4 g/mol), N-Benzyl-2-(2-ethoxyacetamido)benzamide can be used as a reference standard for developing and validating analytical methods, such as HPLC or LC-MS, for the detection and quantification of benzamide derivatives in complex matrices.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

14 linked technical documents
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